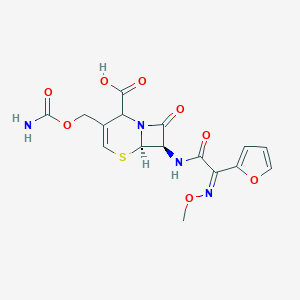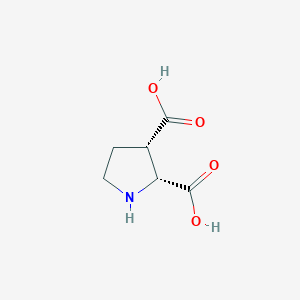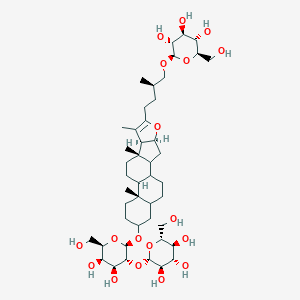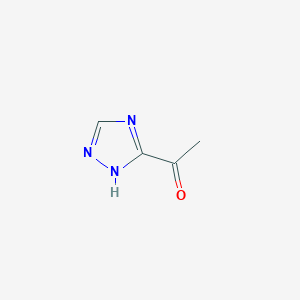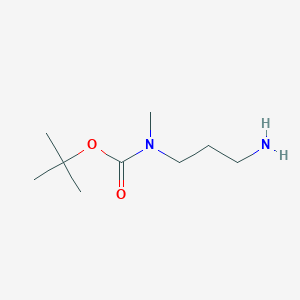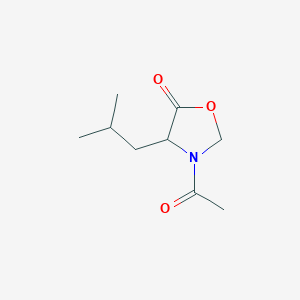
3-Acetyl-4-isobutyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-isobutyloxazolidin-5-one, also known as AIBO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. AIBO has a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
3-Acetyl-4-isobutyloxazolidin-5-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one is not fully understood. However, it is believed that 3-Acetyl-4-isobutyloxazolidin-5-one may inhibit the activity of certain enzymes by binding to their active sites. This binding may prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4-isobutyloxazolidin-5-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to have antitumor properties, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions that could be explored in the study of 3-Acetyl-4-isobutyloxazolidin-5-one. One area of research could be the development of new drugs and therapeutic agents based on 3-Acetyl-4-isobutyloxazolidin-5-one. Another area of research could be the study of the mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Finally, the study of the biochemical and physiological effects of 3-Acetyl-4-isobutyloxazolidin-5-one could lead to the development of new antibiotics, antifungal agents, and cancer treatments.
Métodos De Síntesis
The synthesis of 3-Acetyl-4-isobutyloxazolidin-5-one involves a multi-step process that begins with the reaction of isobutyraldehyde with hydroxylamine to form the oxime. This is followed by the reaction of the oxime with acetic anhydride to form the acetylated oxime. The final step involves the cyclization of the acetylated oxime to form 3-Acetyl-4-isobutyloxazolidin-5-one.
Propiedades
Número CAS |
150577-30-3 |
|---|---|
Nombre del producto |
3-Acetyl-4-isobutyloxazolidin-5-one |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |
Clave InChI |
OHAMQMBQMVSFLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
SMILES canónico |
CC(C)CC1C(=O)OCN1C(=O)C |
Sinónimos |
5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



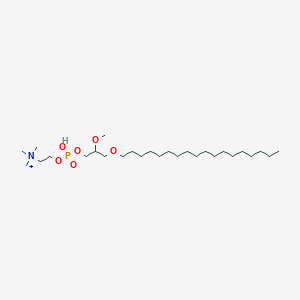
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
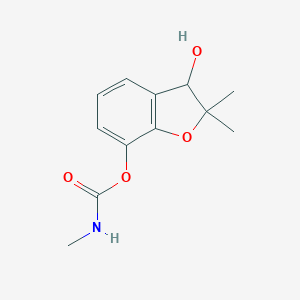
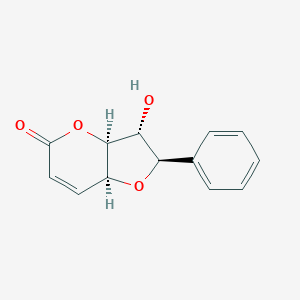
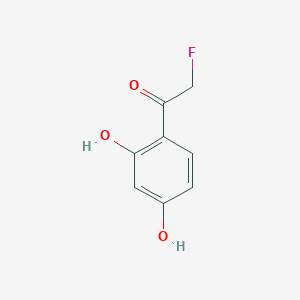
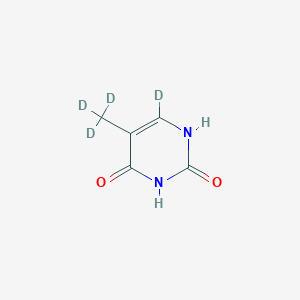
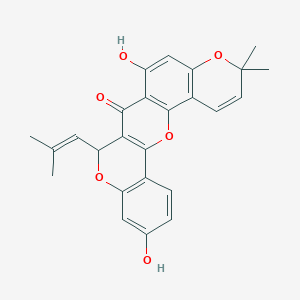
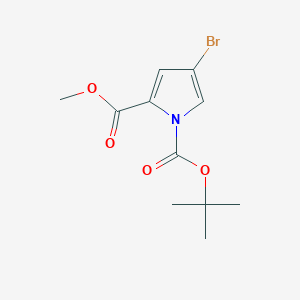
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
